molecular formula C9H20N2O B1468552 3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine CAS No. 1341990-48-4

3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine

Cat. No.: B1468552
CAS No.: 1341990-48-4
M. Wt: 172.27 g/mol
InChI Key: YKELQXIWZFQQQS-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
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Biological Activity

3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a seven-membered oxazepane ring, which is significant for its chemical reactivity and biological interactions. The presence of the methyl group on the oxazepane ring enhances its lipophilicity, potentially influencing its ability to cross biological membranes and interact with various targets.

Property Details
Molecular FormulaC₉H₁₅N₃O
Molecular Weight169.23 g/mol
Structural FeaturesOxazepane ring, propylamine side chain

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly as a potential pharmacophore in drug design. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in critical physiological pathways.

  • Monoamine Reuptake Inhibition : The compound has been studied for its potential as a monoamine reuptake inhibitor, making it a candidate for treating depression and anxiety disorders. Its mechanism involves modulating neurotransmitter levels by inhibiting their reuptake, thereby enhancing their availability in the synaptic cleft .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. It could mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation .
  • Antimicrobial Activity : Some derivatives of oxazepane compounds have shown antimicrobial properties, indicating that this compound may also exhibit similar effects against various pathogens .

The mechanism of action of this compound likely involves:

  • Interaction with Receptors : The oxazepane ring structure allows for specific binding to neurotransmitter receptors, influencing their activity.
  • Enzyme Modulation : By acting as an inhibitor or activator of certain enzymes, this compound can alter biochemical pathways related to mood regulation and cognitive function.

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of various oxazepane derivatives, including this compound. Results indicated that these compounds exhibited significant activity in animal models of depression, correlating with increased serotonin levels .

Neuroprotective Study

In another study focusing on neuroprotection, researchers found that compounds similar to this compound reduced neuronal apoptosis in vitro. The mechanism was attributed to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .

Properties

IUPAC Name

3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9-8-11(5-2-4-10)6-3-7-12-9/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKELQXIWZFQQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCO1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341990-48-4
Record name 3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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